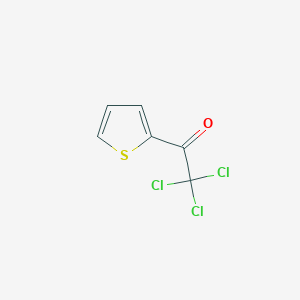

Tri-chloroacetylthiophene

Description

Contextualization within Thiophene (B33073) Chemistry and Halogenated Organic Compounds

Trichloroacetylthiophene is a halogenated ketone derivative of thiophene. Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgchemicalbook.com Its aromatic character, derived from the delocalization of six π-electrons, leads to a reactivity that is often compared to that of benzene (B151609), although it is generally more reactive in electrophilic substitution reactions. wikipedia.orgchemicalbook.com These substitutions, such as halogenation and acylation, preferentially occur at the 2- and 5-positions of the thiophene ring due to the greater stabilization of the cationic intermediate. stackexchange.com

The introduction of a trichloroacetyl group (-COCCl₃) to the thiophene ring places trichloroacetylthiophene at the intersection of thiophene chemistry and the chemistry of halogenated organic compounds. The trichloromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the entire molecule. This dual nature, combining an aromatic heterocyclic core with a highly functionalized and reactive side chain, makes trichloroacetylthiophene a subject of interest in synthetic organic chemistry. The study of such compounds contributes to a deeper understanding of reaction mechanisms and the interplay of different functional groups within a single molecular framework.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of trichloroacetylthiophene lies in its potential as a versatile synthetic intermediate. The two key components of the molecule, the thiophene ring and the trichloroacetyl group, offer multiple reaction sites for further chemical transformations.

The trichloroacetyl group is a particularly reactive moiety. For instance, it can be converted into other functional groups. One notable reaction is its transformation into a carboxylic acid derivative through hydrolysis. An example of this is the alkaline hydrolysis of 5-chloro-2-trichloroacetylthiophene to yield 5-chlorothiophene-2-carboxylic acid. vulcanchem.comlookchem.com This conversion is a valuable tool for introducing a carboxyl group onto the thiophene ring, which can then participate in a wide array of subsequent reactions.

Furthermore, the carbonyl group within the trichloroacetyl moiety can undergo various nucleophilic addition and condensation reactions. The presence of the electron-withdrawing trichloromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

The thiophene ring itself can be further functionalized. While the trichloroacetyl group is deactivating for electrophilic aromatic substitution, the inherent reactivity of the thiophene ring may still allow for certain transformations. Conversely, the thienyl group can influence the reactivity of the trichloroacetyl side chain.

The synthetic utility of similar α-chloro ketones is well-documented. For example, 2-chloroacetylthiophene, a closely related compound, is a precursor in the synthesis of 2-thiopheneacetic acid via the Favorskii rearrangement. google.com This suggests that trichloroacetylthiophene could potentially undergo similar rearrangements or other transformations to yield a variety of thiophene derivatives with diverse functionalities.

Table 1: Potential Transformations of Trichloroacetylthiophene

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| 2-Trichloroacetylthiophene | Base (e.g., NaOH) | 2-Thiophenecarboxylic acid | Hydrolysis |

| 2-Trichloroacetylthiophene | Nucleophile (e.g., R-MgBr) | Tertiary alcohol | Nucleophilic addition |

| 2-Trichloroacetylthiophene | Reducing agent (e.g., NaBH₄) | Secondary alcohol | Reduction |

Overview of Key Academic Research Directions and Challenges

Academic research involving trichloroacetylthiophene and related compounds generally focuses on several key areas. A primary direction is the development of efficient and selective synthetic methodologies. The synthesis of trichloroacetylthiophene itself is typically achieved through the Friedel-Crafts acylation of thiophene with trichloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride. google.comchemicalbook.com Research in this area aims to optimize reaction conditions to maximize yield and regioselectivity, as substitution can potentially occur at different positions on the thiophene ring. stackexchange.com

Another significant research avenue is the exploration of the reactivity of trichloroacetylthiophene and its application in the synthesis of novel heterocyclic compounds. This includes investigating its behavior in various reaction types, such as nucleophilic substitutions, condensations, and rearrangements, to generate a library of thiophene derivatives. These derivatives may be of interest for their potential biological activities or material properties, as thiophene-containing molecules are known to have applications in pharmaceuticals and electronic materials. ontosight.aiderpharmachemica.com

A key challenge in working with trichloroacetylthiophene is managing the reactivity of the trichloroacetyl group. While this reactivity is beneficial for synthetic transformations, it can also lead to undesired side reactions or decomposition of the molecule under certain conditions. The strong electron-withdrawing nature of the trichloroacetyl group can also deactivate the thiophene ring towards certain electrophilic substitution reactions, limiting some synthetic pathways.

Furthermore, the regioselectivity of reactions on the thiophene ring can be a challenge. While the 2-position is generally favored for electrophilic attack on unsubstituted thiophene, the presence of the bulky and deactivating trichloroacetyl group can influence the position of subsequent reactions. stackexchange.com Overcoming these challenges requires a careful selection of reagents and reaction conditions to achieve the desired synthetic outcomes.

Structure

3D Structure

Properties

CAS No. |

35320-25-3 |

|---|---|

Molecular Formula |

C6H3Cl3OS |

Molecular Weight |

229.5 g/mol |

IUPAC Name |

2,2,2-trichloro-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C6H3Cl3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H |

InChI Key |

LTPDUZLGQFBHSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Trichloroacetylthiophene

Carbonyl Group Reactivity in Trichloroacetylthiophene

The carbonyl group in 2-(trichloroacetyl)thiophene is highly activated towards nucleophilic attack due to the powerful inductive effect of the adjacent trichloromethyl group. This effect enhances the partial positive charge on the carbonyl carbon, making it a potent electrophile.

Nucleophilic addition to the carbonyl group is a fundamental reaction in organic chemistry. libretexts.orgmsu.ru The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmsu.ruresearchgate.net This intermediate can then be protonated to yield an alcohol. msu.ru The reactivity of the carbonyl group is influenced by both steric and electronic factors. In 2-(trichloroacetyl)thiophene, the electron-withdrawing trichloromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. freelance-teacher.com

Reactions of this nature can be catalyzed by either acid or base. youtube.com Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. freelance-teacher.com Under acidic conditions, the carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles. youtube.com

A common example of nucleophilic addition is the reaction with organometallic reagents like Grignard reagents or organolithium compounds, which would lead to the formation of tertiary alcohols. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride results in the formation of the corresponding alcohol. msu.edu

Table 1: Examples of Nucleophilic Addition Reactions to Carbonyls

| Nucleophile | Product Type | General Reaction Conditions |

| Hydride (e.g., NaBH₄) | Secondary Alcohol | Methanol (B129727) or Ethanol (B145695) |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Diethyl ether or THF |

| Cyanide (e.g., NaCN) | Cyanohydrin | Acidic conditions |

| Water | Hydrate (Gem-diol) | Acid or base catalysis |

| Alcohol (R-OH) | Hemiacetal/Acetal | Acid catalysis |

Hydrosilylation of ketones is a versatile method for their reduction to the corresponding silyl (B83357) ethers, which can be subsequently hydrolyzed to alcohols. wikipedia.orgwikipedia.org This reaction typically involves the addition of a silicon-hydride bond across the C=O double bond, a process often catalyzed by transition metal complexes, most notably those of platinum and rhodium. wikipedia.orgpageplace.de However, base-catalyzed hydrosilylation has also been reported. nih.gov

The general mechanism for metal-catalyzed hydrosilylation, such as the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal center, followed by coordination and insertion of the ketone into the metal-hydride or metal-silyl bond, and finally reductive elimination to yield the silyl ether. wikipedia.org For ketones, trichlorosilane (B8805176) is a common hydrosilylating agent, and its reactions can be promoted by various catalysts. rsc.org Asymmetric hydrosilylation of ketones can be achieved using chiral catalysts, yielding enantiomerically enriched alcohols after hydrolysis. nih.gov

Given the high reactivity of the carbonyl group in 2-(trichloroacetyl)thiophene, it is expected to readily undergo hydrosilylation. The choice of catalyst and silane would influence the reaction conditions and efficiency. For instance, iron(II) complexes have been shown to be effective catalysts for the hydrosilylation of ketones, proceeding via a rate-determining σ-bond metathesis. nih.gov

Table 2: Common Catalysts and Silanes in Hydrosilylation of Ketones

| Catalyst Type | Example Catalyst | Common Silanes |

| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | HSiCl₃, (C₂H₅)₃SiH |

| Rhodium-based | Wilkinson's catalyst (RhCl(PPh₃)₃) | Ph₂SiH₂ |

| Iron-based | Iron(II) BOXMI complexes | PhSiH₃, (EtO)₃SiH |

| Base-catalyzed | KOtBu, KOH | Polymethylhydrosiloxane (PMHS) |

Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and its corresponding enol. libretexts.orgwikipedia.org This process requires the presence of at least one alpha-hydrogen. masterorganicchemistry.com In the case of 2-(trichloroacetyl)thiophene, the trichloroacetyl group lacks alpha-hydrogens, so enolization cannot occur on that side of the carbonyl group.

The mechanism for keto-enol tautomerism can be catalyzed by either acid or base. youtube.commasterorganicchemistry.com

Base-catalyzed enolization: A base removes an alpha-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Acid-catalyzed enolization: The carbonyl oxygen is first protonated by an acid, making the alpha-hydrogens more acidic. A weak base (like water or the conjugate base of the acid catalyst) then removes an alpha-hydrogen, leading to the formation of the enol. libretexts.org

The position of the keto-enol equilibrium is influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For most simple ketones, the keto form is significantly more stable and thus predominates at equilibrium. wikipedia.org However, the presence of the electron-withdrawing trichloromethyl group in 2-(trichloroacetyl)thiophene would be expected to significantly influence the acidity of any potential alpha-hydrogens on a different part of the molecule and the stability of the corresponding enolate. The stability of α-halo ketones is a complex interplay of steric and electronic effects. fiveable.me

Reactivity Associated with the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. e-bookshelf.dest-andrews.ac.uk However, the presence of the strongly deactivating trichloroacetyl group at the 2-position profoundly alters its reactivity.

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds like thiophene. e-bookshelf.de Thiophene is more reactive than benzene (B151609) towards electrophiles, and substitution occurs preferentially at the α-position (C2 or C5). e-bookshelf.deresearchgate.netstackexchange.com This regioselectivity is due to the superior stabilization of the carbocation intermediate formed upon attack at the α-position, which can be described by more resonance structures. stackexchange.com

However, when a strong electron-withdrawing and deactivating group like the trichloroacetyl group is present at the 2-position, the thiophene ring becomes significantly less reactive towards electrophiles. researchgate.netpearson.com Such deactivating groups direct incoming electrophiles to the meta-position. In the case of 2-substituted thiophenes, this corresponds to the C4 and C5 positions. Theoretical studies on other α-substituted thiophenes with deactivating groups (like -CHO, -COMe) confirm that while α'-substitution (C5) is generally preferred in the absence of a catalyst, the presence of a Lewis acid catalyst can favor β-substitution (C4). researchgate.net Friedel-Crafts acylation, a classic EAS reaction, is used to synthesize acylthiophenes, including what would be the precursor to trichloroacetylthiophene. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.orggoogle.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution of Thiophene

| Substituent at C2 | Reactivity Effect | Directing Position(s) |

| -CH₃ (Alkyl) | Activating | C5 (major), C3 (minor) |

| -OH (Hydroxy) | Activating | C5 |

| -Cl (Halogen) | Deactivating | C5 |

| -NO₂ (Nitro) | Deactivating | C4, C5 |

| -COCH₃ (Acetyl) | Deactivating | C4, C5 |

| -COCCl₃ (Trichloroacetyl) | Strongly Deactivating | C4, C5 |

Electron-rich aromatic rings like thiophene are generally not susceptible to nucleophilic aromatic substitution (SNA) unless they are activated by the presence of strong electron-withdrawing groups. st-andrews.ac.ukquimicaorganica.org The trichloroacetyl group is a potent electron-withdrawing group and is therefore expected to activate the thiophene ring for nucleophilic attack. researchgate.net

In activated systems, nucleophilic substitution can occur, typically through an addition-elimination mechanism (SNAr). acs.org The nucleophile attacks the carbon atom bearing a leaving group (or in some cases, a hydrogen atom in what is known as SNAr(H) reactions), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. psu.edu Subsequent loss of the leaving group restores the aromaticity of the ring. For a 2-trichloroacetylthiophene, a nucleophile could potentially attack the C3 or C5 positions if a suitable leaving group is present, or even displace a hydrogen atom under specific conditions. quimicaorganica.orgresearchgate.net Studies on 3-nitrothiophenes bearing electron-withdrawing groups at C2 and C5 have shown that the nitro group can be displaced by nucleophiles like thiolates. mdpi.com This serves as a strong precedent for the potential reactivity of trichloroacetyl-activated thiophenes in SNAr reactions. abertay.ac.ukyoutube.comnih.gov

Thiophene Ring Modification and Derivativatization Reactions

The thiophene ring in trichloroacetylthiophene, while generally less reactive in cycloaddition reactions due to its aromatic character, can undergo various modifications. uwindsor.ca The electron-withdrawing nature of the trichloroacetyl group deactivates the thiophene ring towards electrophilic substitution, directing incoming electrophiles to the meta-position relative to the acyl group. Conversely, the ring can be susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing substituent.

Derivatization can also be achieved through reactions that transform the trichloroacetyl side chain, which in turn can influence the properties and subsequent reactions of the thiophene ring. For instance, reactions of the α-halo ketone moiety can lead to the formation of new heterocyclic systems fused to or substituted on the thiophene ring. uwindsor.canih.gov

Reactivity of the α-Halo Ketone Moiety

The α-halo ketone functional group is a highly reactive chemical entity, characterized by two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen atoms. nih.gov The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack. nih.gov Consequently, α-halo ketones are potent alkylating agents. wikipedia.org

In trichloroacetylthiophene, the trichloromethyl group significantly enhances the electrophilicity of the carbonyl carbon and influences the acidity of any α-hydrogens, though in this case, there are none. The reactivity of this moiety is central to many of the characteristic reactions of trichloroacetylthiophene.

Darzens Reaction and Related Condensations

The Darzens reaction, or Darzens condensation, is a key transformation involving α-halo carbonyl compounds. organic-chemistry.orgnih.gov It involves the condensation of an α-halo ketone with a carbonyl compound, such as an aldehyde or ketone, in the presence of a base to yield an α,β-epoxy carbonyl compound, also known as a glycidic ester or ketone. organic-chemistry.orgyoutube.com For trichloroacetylthiophene, this reaction provides a pathway to complex epoxides.

The mechanism commences with the deprotonation at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. youtube.com The resulting halohydrin intermediate subsequently undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide on the adjacent carbon to form the epoxide ring. organic-chemistry.orgyoutube.com

Table 1: Illustrative Darzens Condensation of Trichloroacetylthiophene

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Base | Expected Product (α,β-Epoxy Ketone) |

| 2-(Trichloroacetyl)thiophene | Benzaldehyde | Sodium Ethoxide | 3-phenyl-3-(thiophen-2-ylcarbonyl)oxirane-2,2-diylbis(trichloromethane) |

| 2-(Trichloroacetyl)thiophene | Acetone | Potassium tert-butoxide | 3-methyl-3-(thiophen-2-ylcarbonyl)oxirane-2,2-diylbis(trichloromethane) |

| 2-(Trichloroacetyl)thiophene | Cyclohexanone | Sodium Hydride | 1-(thiophen-2-ylcarbonyl)-1-(trichloromethyl)spiro[oxirane-2,1'-cyclohexane] |

This table presents hypothetical products based on the general mechanism of the Darzens reaction.

Diastereoselective and Enantioselective Darzens Processes

Controlling the stereochemistry of the newly formed stereocenters in the Darzens reaction is a significant challenge. organic-chemistry.org However, the development of diastereoselective and enantioselective variants has greatly expanded its synthetic utility. organic-chemistry.orgnih.gov Enantioselective versions often employ chiral phase-transfer catalysts, which can selectively recognize one of the aldolate intermediates. organic-chemistry.orgnih.gov Chiral auxiliaries, such as camphor-derived sulfonium (B1226848) amides, have also been used to induce high levels of enantioselectivity. organic-chemistry.org

For trichloroacetylthiophene, achieving stereocontrol would likely involve the use of such catalytic systems. For instance, a chiral phase-transfer catalyst could facilitate the reaction with an aldehyde, leading to the formation of a non-racemic mixture of the resulting α,β-epoxy ketone. nih.govresearchgate.net The choice of catalyst, solvent, and reaction conditions would be crucial in determining the degree of stereoselectivity. nih.gov Research has shown that proline-based organocatalysts can be highly effective in promoting enantioselective asymmetric Darzens reactions. rsc.org

Table 2: Factors Influencing Stereoselectivity in the Darzens Reaction

| Factor | Influence on Stereoselectivity | Example |

| Chiral Catalyst | Induces asymmetry in the product by creating a chiral environment during the transition state. | Cinchona alkaloid-derived phase-transfer catalysts, proline-based organocatalysts. nih.govrsc.org |

| Solvent | Can affect the geometry of the transition state and the solubility of intermediates. | Dichloromethane (B109758) has been found to be an optimal solvent in certain enantioselective Darzens reactions. nih.gov |

| Base | The nature of the base can influence the aggregation state of the enolate and the reaction rate. | Phosphazene bases have been shown to be highly efficient. nih.gov |

| Temperature | Lower temperatures generally lead to higher selectivity by favoring the transition state with the lowest activation energy. | Reactions are often run at temperatures as low as -50°C. organic-chemistry.org |

Substitution Reactions involving the Halogen Atoms

The chlorine atoms in the trichloroacetyl group are susceptible to nucleophilic substitution, although this can be more challenging than for monohalo ketones due to steric hindrance and the presence of multiple halogens. researchgate.net These reactions proceed via a nucleophilic substitution mechanism, where a nucleophile attacks the α-carbon and displaces a chloride ion. pages.devscience-revision.co.uk The reactivity in these SN2-type reactions is enhanced by the adjacent carbonyl group. nih.govresearchgate.net

A wide range of nucleophiles can be employed, leading to a variety of substituted products. For example, reaction with amines can form α-amino ketones, while reaction with thiolates can yield α-thio ketones. wikipedia.org These substitution reactions significantly expand the synthetic utility of trichloroacetylthiophene, allowing for the introduction of diverse functionalities.

Table 3: Potential Nucleophilic Substitution Products of Trichloroacetylthiophene

| Nucleophile | Reagent Example | Expected Product Class |

| Hydroxide | Sodium Hydroxide | α-Hydroxy Ketone (likely followed by rearrangement) |

| Alkoxide | Sodium Methoxide | α-Alkoxy Ketone |

| Thiolate | Sodium Thiophenolate | α-Thio Ketone |

| Amine | Ammonia, Primary/Secondary Amines | α-Amino Ketone wikipedia.org |

| Cyanide | Sodium Cyanide | α-Cyano Ketone |

| Azide | Sodium Azide | α-Azido Ketone |

This table illustrates the expected product classes from the reaction of various nucleophiles with the trichloroacetyl moiety.

Mechanistic Pathway Investigations

Understanding the detailed mechanistic pathways of reactions involving trichloroacetylthiophene is crucial for optimizing reaction conditions and designing new synthetic transformations. ruhr-uni-bochum.de Such investigations often involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, and computational methods like Density Functional Theory (DFT) calculations. ruhr-uni-bochum.de These studies aim to identify reaction intermediates, transition states, and the rate-determining steps of the catalytic cycle or reaction sequence. ruhr-uni-bochum.dearxiv.org

For reactions of trichloroacetylthiophene, mechanistic studies would focus on elucidating the role of catalysts, the nature of the key intermediates (e.g., enolates in the Darzens reaction), and the factors controlling regioselectivity and stereoselectivity.

Detailed Transition State Analysis and Reaction Coordinate Studies

A deeper understanding of a reaction mechanism can be achieved through detailed analysis of its transition state (TS) and the reaction coordinate. mit.edunumberanalytics.com The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. mit.edunumberanalytics.com Computational chemistry provides powerful tools to calculate the structures and energies of these fleeting states. mit.edu

The reaction coordinate is the path of minimum energy that connects reactants to products via the transition state. nih.govmdpi.com Studying the reaction coordinate helps to visualize the progress of the reaction and understand the key geometric and electronic changes that occur during the transformation. nih.govrsc.org For a reaction like the enantioselective Darzens reaction of trichloroacetylthiophene, a detailed transition state analysis could reveal the specific non-covalent interactions between the substrate, the chiral catalyst, and the reagent that are responsible for inducing stereoselectivity. ucsb.edu Such analyses are fundamental to the rational design of more efficient and selective catalysts. numberanalytics.com

Kinetic and Thermodynamic Aspects of Trichloroacetylthiophene Reactions

The reactivity of 2-trichloroacetylthiophene is governed by the interplay of kinetic and thermodynamic factors, which dictate the ultimate product distribution of a given reaction. The distinction between kinetic and thermodynamic control is crucial in understanding the reaction pathways of this molecule. libretexts.org

Kinetic control prevails under conditions where the reaction is irreversible, typically at lower temperatures. libretexts.org The major product formed is the one that results from the fastest reaction pathway, meaning it has the lowest activation energy. libretexts.org This product is referred to as the kinetic product. In the context of 2-trichloroacetylthiophene, reactions such as addition to the carbonyl group might be under kinetic control at reduced temperatures.

Thermodynamic control , on the other hand, is established when reaction conditions allow for reversibility, such as at higher temperatures. libretexts.org Under these circumstances, an equilibrium can be established between the starting materials, intermediates, and products. The predominant product will be the most stable one, which represents the lowest energy state, and is known as the thermodynamic product. libretexts.org For instance, in reactions where multiple isomers can be formed, the most thermodynamically stable isomer will be favored under conditions of thermodynamic control.

The stability of the products often dictates the outcome under thermodynamic control. For example, in addition reactions to the carbonyl group of 2-trichloroacetylthiophene, the thermodynamic product would be the one with the most stable arrangement of atoms and bonds. The relative stability of products can be influenced by factors such as steric hindrance and electronic effects within the molecule.

The following table illustrates the general conditions favoring kinetic versus thermodynamic products in reactions involving 2-trichloroacetylthiophene.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

| Major Product | The one that is formed fastest | The most stable product |

Influence of Solvent Effects on Reaction Rates and Selectivity

The choice of solvent is a critical parameter in the reactions of 2-trichloroacetylthiophene, as it can significantly influence both the rate of reaction and the selectivity towards a particular product. wikipedia.orgrsc.org Solvents can affect reactivity through differential solvation of the reactants, transition states, and products. wikipedia.org

The influence of a solvent is multifaceted and can involve:

Stabilization of charged intermediates or transition states.

Direct participation in the reaction mechanism. rsc.org

Alteration of the solubility of reactants. rsc.org

Mediation of intermolecular forces. frontiersin.org

The polarity of the solvent and its ability to act as a hydrogen bond donor are pivotal in determining the course of many organic reactions. masterorganicchemistry.com

Polar protic solvents , such as water, methanol, and ethanol, possess O-H or N-H bonds and can engage in hydrogen bonding. masterorganicchemistry.comfreelance-teacher.com They are particularly effective at solvating both cations and anions. In reactions involving 2-trichloroacetylthiophene that proceed through ionic intermediates, polar protic solvents can play a significant role. For instance, in a nucleophilic substitution reaction where a carbocation intermediate might be formed, a polar protic solvent can stabilize this charged species, thereby accelerating the reaction. libretexts.orglibretexts.org However, for reactions where an anionic nucleophile is a key reactant, protic solvents can form a solvation shell around the nucleophile through hydrogen bonding, which can decrease its reactivity. freelance-teacher.com

Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724), have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. masterorganicchemistry.com These solvents are adept at solvating cations but are less effective at solvating anions. This property can be advantageous in reactions where a strong, unencumbered nucleophile is required. For example, in an SN2-type reaction involving 2-trichloroacetylthiophene, a polar aprotic solvent would enhance the reactivity of an anionic nucleophile by leaving it relatively "bare" in solution, leading to a faster reaction rate. freelance-teacher.com The kinetics of reactions like the decarboxylation of similar compounds, such as trichloroacetic acid, have been shown to be significantly faster in polar aprotic solvents compared to protic solvents. rsc.org

The following table summarizes the general effects of polar protic and aprotic solvents on reactions that could involve 2-trichloroacetylthiophene.

| Solvent Type | Properties | Effect on Cationic Intermediates | Effect on Anionic Nucleophiles | Favored Reaction Type (Hypothetical) |

| Polar Protic | Contains O-H or N-H bonds; H-bond donor | Strong stabilization | Strong solvation, reduced reactivity | Reactions proceeding via carbocations (e.g., SN1-type) |

| Polar Aprotic | No O-H or N-H bonds; not an H-bond donor | Good stabilization | Weak solvation, enhanced reactivity | Reactions requiring strong, anionic nucleophiles (e.g., SN2-type) |

Intermolecular forces between the solvent and the reacting species are fundamental to understanding solvation effects in ionic reactions of 2-trichloroacetylthiophene. rsc.org These forces include dipole-dipole interactions, ion-dipole interactions, and hydrogen bonding. wikipedia.org

In ionic reactions, the solvent's ability to stabilize charged species is paramount. rsc.org For a reaction that proceeds through a charged transition state, a polar solvent will stabilize this transition state more than the neutral reactants, thus lowering the activation energy and increasing the reaction rate. wikipedia.orgresearchgate.net Conversely, if the reactants are charged and the transition state is less charged, a more polar solvent may slow the reaction down by stabilizing the reactants more effectively than the transition state. researchgate.net

The dielectric constant of a solvent is a macroscopic measure of its polarity and its ability to separate ions. wikipedia.org In solvents with a low dielectric constant, ions may exist as ion pairs, where the reactivity of the anion is influenced by its associated cation. nih.gov In solvents with a high dielectric constant, ions are more likely to be fully dissociated and solvated, leading to a "freer" and potentially more reactive anion. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation of Trichloroacetylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in chemical analysis, providing unparalleled insight into the structure of molecules in solution. For trichloroacetylthiophene, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms within a molecule. The thiophene (B33073) ring possesses three protons, and their chemical shifts are significantly influenced by the strong electron-withdrawing nature of the trichloroacetyl group. This group deshields the nearby protons, causing their resonance signals to appear at a lower field (higher ppm values) compared to unsubstituted thiophene.

For 2-trichloroacetylthiophene, the protons on the thiophene ring (H-3, H-4, and H-5) would exhibit characteristic chemical shifts and coupling patterns. The H-5 proton is expected to be the most deshielded due to its proximity to both the sulfur atom and the carbonyl group, followed by the H-3 proton. The H-4 proton would be the least deshielded of the three. The coupling constants (J-values) between these protons are characteristic of the thiophene ring system and help in their definitive assignment. For instance, the coupling between H-4 and H-5 (³JH4-H5) is typically in the range of 4-6 Hz, while the coupling between H-3 and H-4 (³JH3-H4) is around 3-4 Hz. A smaller long-range coupling might be observed between H-3 and H-5 (⁴JH3-H5).

Estimated ¹H NMR Data for 2-Trichloroacetylthiophene:

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.8 - 8.0 | dd | ³JH3-H4 ≈ 3.5 Hz, ⁴JH3-H5 ≈ 1.0 Hz |

| H-4 | 7.2 - 7.4 | t | ³JH3-H4 ≈ 3.5 Hz, ³JH4-H5 ≈ 5.0 Hz |

| H-5 | 7.9 - 8.1 | dd | ³JH4-H5 ≈ 5.0 Hz, ⁴JH3-H5 ≈ 1.0 Hz |

Note: These are estimated values based on data for related compounds like 2-acetylthiophene (B1664040) and accounting for the strong inductive effect of the trichloromethyl group. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In trichloroacetylthiophene, five distinct carbon signals are expected: four for the thiophene ring and one for the carbonyl group, in addition to the carbon of the trichloromethyl group. The carbonyl carbon (C=O) is highly deshielded and will appear at the lowest field, typically in the range of 175-185 ppm. The carbon of the trichloromethyl group (-CCl₃) is also significantly deshielded and would likely appear around 90-100 ppm.

The chemical shifts of the thiophene ring carbons are also influenced by the substituent. The C-2 carbon, directly attached to the trichloroacetyl group, will be significantly deshielded. The other ring carbons (C-3, C-4, and C-5) will also show shifts indicative of the substituent's electronic effects.

Estimated ¹³C NMR Data for 2-Trichloroacetylthiophene:

| Carbon | Estimated Chemical Shift (δ, ppm) |

|---|---|

| C=O | 178.0 |

| -CCl₃ | 95.0 |

| C-2 | 145.0 |

| C-3 | 135.0 |

| C-4 | 128.0 |

| C-5 | 136.0 |

Note: These are estimated values. The actual chemical shifts can be influenced by solvent and concentration.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning all signals and confirming the structure of trichloroacetylthiophene. ucl.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. ucl.ac.uk For 2-trichloroacetylthiophene, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-5, confirming their adjacent relationship on the thiophene ring. nih.gov A weaker cross-peak might also be visible between H-3 and H-5, indicating a long-range coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). mdpi.com This is instrumental in assigning each thiophene proton to its corresponding carbon atom. For example, the proton signal at ~7.9 ppm would show a correlation to the carbon signal at ~135 ppm, definitively assigning them as H-3 and C-3, respectively. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial relationships between protons that are close in space, even if they are not directly coupled. In a rigid molecule like trichloroacetylthiophene, NOESY can help to confirm the geometry and through-space proximity of the thiophene protons.

Applications of Advanced NMR Instrumentation (e.g., High-Field Magnets, Cryogenic Probes)

The use of advanced NMR instrumentation significantly enhances the quality and resolution of the spectra obtained for trichloroacetylthiophene.

High-Field Magnets (e.g., >600 MHz): Higher magnetic fields increase the chemical shift dispersion, meaning that the signals are more spread out on the spectrum. This is particularly beneficial for complex regions of the ¹H NMR spectrum, reducing signal overlap and allowing for more accurate determination of chemical shifts and coupling constants.

Cryogenic Probes: These probes cool the detection electronics to very low temperatures, which dramatically reduces thermal noise and increases the signal-to-noise ratio. This allows for the acquisition of high-quality spectra in a much shorter time or enables the analysis of very small sample quantities. For ¹³C NMR and 2D NMR experiments, which are inherently less sensitive, cryogenic probes are particularly advantageous. clockss.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For trichloroacetylthiophene (C₆H₃Cl₃OS), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved, providing further confirmation of the presence of three chlorine atoms in the molecule. clockss.org

Predicted HRMS Data for 2-Trichloroacetylthiophene:

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ (C₆H₃³⁵Cl₃OS)⁺ | 227.9072 |

| [M+2]⁺ (C₆H₃³⁵Cl₂³⁷ClOS)⁺ | 229.9042 |

| [M+4]⁺ (C₆H₃³⁵Cl³⁷Cl₂OS)⁺ | 231.9013 |

| [M+6]⁺ (C₆H₃³⁷Cl₃OS)⁺ | 233.8983 |

Note: The table shows the predicted m/z values for the major isotopologues. The relative intensities of these peaks would be characteristic of a molecule containing three chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a specific ion and analyzing the resulting fragments. In the context of trichloroacetylthiophene, MS/MS provides crucial insights into its molecular structure by elucidating its fragmentation pathways. The process involves the selection of the molecular ion or a protonated molecule, which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragments helps in confirming the elemental composition and the connectivity of the atoms within the molecule.

The fragmentation pattern of trichloroacetylthiophene is characterized by the cleavage of specific bonds, which is influenced by the stability of the resulting fragments. Key fragmentation pathways likely include the loss of the trichloroacetyl group and cleavages within the thiophene ring. The high-resolution capabilities of modern mass spectrometers allow for the accurate mass measurement of both precursor and product ions, facilitating the confident assignment of their elemental formulas.

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS))

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. For trichloroacetylthiophene, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS) are particularly valuable. researchgate.netresearchgate.netresearchgate.netucd.ie

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds based on their interactions with a stationary and a mobile phase before they are detected by a mass spectrometer. pacificbiolabs.comsigmaaldrich.com This is particularly useful for the analysis of thermally labile or non-volatile compounds. In the case of trichloroacetylthiophene, LC-MS can be employed to separate it from impurities or other reaction products, with the mass spectrometer providing molecular weight and structural information. pacificbiolabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. Trichloroacetylthiophene, being a moderately volatile compound, can be effectively analyzed by GC-MS. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides a mass spectrum that can be compared with spectral libraries for identification.

Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS) represents a high-resolution mass spectrometry technique that offers superior mass accuracy for both precursor and product ions. researchgate.netresearchgate.net This is critical for the unambiguous identification of unknown compounds and for the structural elucidation of molecules like trichloroacetylthiophene by providing precise elemental compositions of the fragment ions. researchgate.net

| Technique | Principle | Application for Trichloroacetylthiophene |

| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. pacificbiolabs.com | Analysis of purity, separation from non-volatile impurities. |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Analysis of volatile samples, identification via spectral libraries. |

| Q-TOF LC-MS | High-resolution mass spectrometry combined with liquid chromatography. researchgate.net | Accurate mass measurements, structural elucidation of fragments. researchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are fundamental for identifying functional groups and providing a "molecular fingerprint" for a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netsigmaaldrich.comegyankosh.ac.inchromatographyonline.comcrystallography.net The IR spectrum of trichloroacetylthiophene is expected to exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and the trichloroacetyl group.

The thiophene ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed around 3100 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the thiophene ring usually appear in the region of 1550-1400 cm⁻¹. iosrjournals.org Furthermore, C-S stretching vibrations can be observed at lower wavenumbers, typically between 850 and 600 cm⁻¹. iosrjournals.org

The trichloroacetyl group introduces a strong carbonyl (C=O) stretching band, which is one of the most prominent features in the IR spectrum. For acetyl-substituted thiophenes, this band is generally found in the range of 1650-1700 cm⁻¹. The presence of the electron-withdrawing trichloromethyl group is expected to shift this carbonyl absorption to a higher frequency. The C-Cl stretching vibrations of the trichloromethyl group would appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Thiophene C-H | ~3100 nii.ac.jp | Stretching |

| Carbonyl C=O | 1650-1700 (higher due to CCl₃) | Stretching |

| Thiophene C=C | 1550-1400 iosrjournals.org | Stretching |

| Thiophene C-S | 850-600 iosrjournals.org | Stretching |

| C-Cl | 800-600 | Stretching |

Raman Spectroscopy for Molecular Vibrational Modes and Structural Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. researchgate.netchromatographyonline.comlibretexts.org While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For trichloroacetylthiophene, Raman spectroscopy can provide a detailed "fingerprint" of its molecular structure. researchgate.netchromatographyonline.com The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. The C=C and C-S stretching modes of the thiophene ring will produce characteristic Raman signals. iosrjournals.orgnih.gov The vibrations associated with the trichloroacetyl group, including the C=O stretch and the C-Cl symmetric stretch, will also be observable. Comparing the Raman and IR spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural assignment. americanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netegyankosh.ac.incam.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.comebi.ac.uk The diffraction data allows for the calculation of the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For trichloroacetylthiophene, obtaining a suitable single crystal would allow for its complete solid-state structural characterization. The resulting crystal structure would provide unambiguous information on the planarity of the thiophene ring, the conformation of the trichloroacetyl group relative to the ring, and any intermolecular interactions, such as halogen bonding or π-π stacking, that might be present in the crystal lattice. researchgate.netnih.gov This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Integration of Spectroscopic Data for Comprehensive Structure Assignment

The definitive structural elucidation of trichloroacetylthiophene relies on the integration of data from multiple spectroscopic techniques. egyankosh.ac.incam.ac.uk Each method provides a unique piece of the structural puzzle, and their combination leads to a comprehensive and unambiguous assignment. egyankosh.ac.in

Advanced Analytical Techniques for Purity Assessment and Impurity Profiling

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is a powerful chromatographic technique that extends the utility of reversed-phase HPLC to the separation of ionic and highly polar compounds. This is achieved by introducing an ion-pairing reagent into the mobile phase. This reagent, typically a long-chain alkylsulfonate for cationic analytes or a quaternary ammonium (B1175870) salt for anionic analytes, forms a neutral ion pair with the analyte of interest. This neutral complex exhibits increased hydrophobicity, allowing it to be retained and separated on a non-polar stationary phase.

For the analysis of trichloroacetylthiophene, which may possess polar characteristics, or for the separation of its potential ionic impurities, IP-RPLC could offer significant advantages. The separation mechanism would involve the dynamic equilibrium of the ion-pairing reagent between the mobile and stationary phases and the subsequent formation of the neutral ion pair with the analyte.

Potential Application for Trichloroacetylthiophene Purity and Impurity Analysis:

A hypothetical IP-RPLC method for trichloroacetylthiophene could be developed to resolve the parent compound from closely related impurities. The choice of the ion-pairing reagent and its concentration, the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH, and the type of reversed-phase column would be critical parameters to optimize.

Hypothetical IP-RPLC Method Parameters:

| Parameter | Potential Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer with ion-pairing reagent (e.g., sodium dodecyl sulfate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength |

| Ion-Pairing Reagent | Quaternary ammonium salt (for acidic impurities) or Alkyl sulfonate (for basic impurities) |

Capillary Gel Electrophoresis (CGE)

Capillary Gel Electrophoresis (CGE) is a high-resolution separation technique that utilizes a gel matrix within a capillary to separate molecules based on their size. This method is particularly well-suited for the analysis of macromolecules like proteins and nucleic acids, but can also be adapted for the separation of smaller molecules, especially if they are charged or can be derivatized to carry a charge.

In the context of trichloroacetylthiophene, CGE could be a valuable tool for purity assessment, particularly for resolving impurities that have a similar charge-to-mass ratio but differ in size, or for separating charged impurities. The sieving effect of the gel matrix allows for separations based on molecular size, providing an orthogonal separation mechanism to chromatography.

Potential Application for Trichloroacetylthiophene Analysis:

For CGE to be effective for trichloroacetylthiophene and its neutral impurities, a derivatization step to introduce a charge or the use of micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis, might be necessary. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating pseudostationary phases that can interact with neutral analytes and separate them based on their partitioning between the micelles and the aqueous buffer.

Hypothetical CGE Method Parameters:

| Parameter | Potential Condition |

| Capillary | Fused-silica capillary filled with a sieving gel |

| Buffer | Appropriate buffer system with a pH to ensure analyte charge (if applicable) |

| Voltage | High voltage (e.g., 15-30 kV) |

| Injection | Hydrodynamic or electrokinetic injection |

| Detection | UV or Diode Array Detector |

| Sieving Matrix | Polyacrylamide or other suitable polymer |

While direct experimental data for the application of IP-RPLC and CGE to trichloroacetylthiophene is scarce, the theoretical underpinnings of these techniques suggest their potential as powerful tools for the detailed purity assessment and impurity profiling of this compound. Further research and methods development would be required to establish and validate specific analytical protocols.

Computational and Theoretical Studies of Trichloroacetylthiophene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the analysis of reaction mechanisms and the prediction of unknown reactions. rsc.org By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictates its properties and behavior. unipd.it

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. github.com For trichloroacetylthiophene, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Once the optimized geometry is obtained, its electronic structure can be analyzed. A key aspect of this is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comvjol.info.vn The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. vjol.info.vnsemanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. semanticscholar.orgirjweb.com A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. semanticscholar.org

For trichloroacetylthiophene, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would likely be centered on the electron-withdrawing trichloroacetyl group. The energy of these orbitals and their gap can be calculated using methods like Density Functional Theory (DFT). irjweb.com

Table 1: Illustrative Frontier Orbital Energies for Trichloroacetylthiophene (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.10 | Energy difference; relates to chemical reactivity and stability. |

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation. rsc.org The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. rsc.orgfaccts.de By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the chemical shifts that would be observed in an experimental NMR spectrum. aps.orgscm.com

These predictions are achieved by placing the molecule in a simulated magnetic field and calculating the induced electronic currents, which determine the shielding at each atomic nucleus. Comparing the calculated shifts for a proposed structure with the experimental data can confirm its identity. researchgate.net For trichloroacetylthiophene, DFT calculations could predict the 1H and 13C chemical shifts, helping to assign the signals from the thiophene ring and the trichloroacetyl group. Relativistic effects may need to be considered for high accuracy, especially when heavy atoms are involved. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental 1H NMR Chemical Shifts for Trichloroacetylthiophene in CDCl₃

| Proton | Predicted Chemical Shift (ppm) (DFT/B3LYP) | Experimental Chemical Shift (ppm) |

| H3 | 7.95 | 7.92 |

| H4 | 7.28 | 7.25 |

| H5 | 8.10 | 8.08 |

Theoretical calculations are instrumental in predicting chemical reactivity and elucidating reaction mechanisms. rsc.org A central concept in this area is the transition state, which is the highest energy point along a reaction coordinate, representing the bottleneck for a chemical transformation. rsc.orgmit.edu By locating and characterizing the transition state structure and its energy, chemists can calculate the activation energy of a reaction, which determines the reaction rate. ethz.chlibretexts.org

For trichloroacetylthiophene, these methods could be used to model various reactions, such as nucleophilic attack at the carbonyl carbon or electrophilic substitution on the thiophene ring. Transition state calculations would reveal the detailed pathway of the reaction, including the formation and breaking of bonds. fossee.in This understanding is crucial for optimizing reaction conditions and designing new synthetic routes. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular fluctuations and conformational changes. researchgate.netbonvinlab.org

For trichloroacetylthiophene, MD simulations would be useful for performing a conformational analysis, particularly to study the rotation around the single bond connecting the thiophene ring and the trichloroacetyl group. The simulation can reveal the preferred conformations and the energy barriers between them. parssilico.com

Furthermore, MD simulations can provide significant insights into intermolecular interactions. nih.gov By simulating trichloroacetylthiophene in the presence of solvent molecules or other chemical species, it is possible to study the nature and strength of non-covalent interactions, such as hydrogen bonds or π-π stacking. nih.govnih.gov This is fundamental for understanding its behavior in solution and its potential interactions with biological targets.

Structure-Reactivity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) for Predictive Design

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. collaborativedrug.compharmacologymentor.com It helps to identify which structural features are responsible for a compound's desired effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate a compound's physicochemical properties or structural features (known as descriptors) with its biological activity. jocpr.comneovarsity.org These models, once validated, can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening. frontiersin.org

A hypothetical QSAR study on a series of substituted acetylthiophenes, including trichloroacetylthiophene, could be performed to develop a predictive model for a specific biological activity (e.g., antifungal or antibacterial). Molecular descriptors such as molecular weight, lipophilicity (LogP), and electronic properties would be calculated and correlated with the measured activity.

Table 3: Illustrative Data for a Hypothetical QSAR Model

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO-LUMO Gap (eV) | Biological Activity (pIC₅₀) |

| Acetylthiophene | 126.17 | 1.58 | 5.95 | 4.2 |

| Chloroacetylthiophene | 160.62 | 1.95 | 5.60 | 5.1 |

| Dichloroacetylthiophene | 195.06 | 2.32 | 5.35 | 5.8 |

| Trichloroacetylthiophene | 229.51 | 2.69 | 5.10 | 6.5 |

By establishing a statistically significant relationship, such a QSAR model could guide the design of new thiophene derivatives with potentially enhanced potency. jocpr.com

Applications and Derivatization in Advanced Organic Synthesis

As a Precursor to Diverse Heterocyclic Systems

The combination of the thiophene (B33073) nucleus and a reactive carbonyl group provides a foundation for constructing more elaborate molecular architectures.

Synthesis of Highly Substituted Thiophenes

The thiophene ring can be further functionalized, and the trichloroacetyl group can serve as a handle for subsequent reactions. For instance, α-haloketones are classic precursors in reactions like the Fiesselmann Thiophene Synthesis to create new, substituted thiophene rings. However, in the case of Tri-chloroacetylthiophene, the focus would be on modifying the existing thiophene ring or using the ketone functionality.

One potential pathway involves the reduction of the ketone to a secondary alcohol, which could then be subjected to dehydration and subsequent reactions. More commonly, the carbonyl group can direct further substitution on the thiophene ring. For example, electrophilic substitution reactions on the thiophene ring might be influenced by the deactivating nature of the trichloroacetyl group, directing incoming electrophiles to specific positions. Despite these possibilities, specific literature examples detailing the use of this compound to generate a diverse library of highly substituted thiophenes are not prominent.

Formation of Fused and Bridged Heterocyclic Scaffolds

Functionalized thiophenes are pivotal starting materials for synthesizing fused heterocyclic systems, which are common motifs in medicinal chemistry and materials science. Theoretically, this compound could be a precursor to thieno-fused systems such as thieno[2,3-b]pyridines or thieno[3,2-d]pyrimidines.

A general strategy often involves the reaction of a 2-acylthiophene with a binucleophilic reagent. For example, condensation of the ketone with a suitable amine-containing molecule could lead to the formation of a new fused ring. The highly electrophilic nature of the carbonyl carbon, enhanced by the three chlorine atoms, would facilitate initial nucleophilic attack. Subsequent intramolecular cyclization and dehydration would yield the fused scaffold. While this represents a viable synthetic strategy, dedicated studies employing this compound for this purpose are not extensively reported. Bridged heterocyclic systems are more complex structures where the rings share non-adjacent atoms. The synthesis of such scaffolds from this compound would require multi-step sequences, for which specific methodologies have not been detailed in the literature.

In Stereoselective Carbonyl Chemistry Applications

The carbonyl group in this compound is a prime site for stereoselective transformations to create chiral molecules.

Asymmetric Synthesis of Epoxides and Chiral α,β-Epoxy Carbonyl Compounds

Chiral epoxides are valuable synthetic intermediates. The Darzens reaction is a classic method for synthesizing α,β-epoxy carbonyl compounds (also known as glycidic esters or ketones) from the reaction of an α-halo ketone with a carbonyl compound in the presence of a base.

Given that this compound is an α-haloketone (specifically, an α-trichloroketone), it could theoretically undergo a Darzens-type condensation with an aldehyde or ketone. To achieve asymmetry, this reaction would need to be mediated by a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral Lewis acid, to control the stereochemical outcome of the epoxide formation. This would yield a chiral α,β-epoxy carbonyl compound bearing a thiophene ring, a valuable building block for further synthesis. However, there is a lack of specific published research demonstrating the successful asymmetric epoxidation of this compound via this or other methods.

Development of Chiral Auxiliaries and Catalysts Derived from Trichloroacetylthiophene

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct a stereoselective reaction. A common strategy involves the stereoselective reduction of a prochiral ketone to a chiral alcohol.

Theoretically, this compound could be reduced to the corresponding trichloromethyl(thiophen-2-yl)methanol. If this reduction is performed using a chiral reducing agent (e.g., a CBS catalyst), one enantiomer of the alcohol could be obtained. This chiral alcohol could then potentially be used as a chiral auxiliary or as a ligand for an asymmetric catalyst. The thiophene and trichloromethyl groups would provide a unique steric and electronic environment. Despite the logical synthetic design, the development and application of chiral auxiliaries or catalysts specifically derived from this compound are not documented in the available literature.

As a Key Building Block for Complex Organic Molecules

Organic building blocks are relatively simple molecules that serve as the starting point for the bottom-up assembly of more complex structures. Thiophene-containing molecules are of great interest in fields like medicinal chemistry and materials science due to their unique electronic properties and biological activities.

This compound, with its two reactive sites—the thiophene ring and the trichloroacetyl group—has the characteristics of a useful building block. It could be incorporated into larger molecules to introduce both a thiophene moiety and a versatile functional handle for further elaboration. For instance, the trichloroacetyl group could be converted into other functionalities, or the thiophene ring could participate in cross-coupling reactions. While the potential is evident, documented examples of this compound being used as a key building block in the total synthesis of complex natural products or advanced materials are not readily found in scientific databases.

Note on Data Tables: The generation of interactive data tables requires specific experimental results, such as reaction conditions, yields, and stereoselectivities for the outlined chemical transformations. As the literature search did not yield specific research findings for the application of this compound in these precise contexts, no data is available to populate such tables.

Synthesis of Advanced Pharmaceutical Intermediates

The thiophene ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. The trichloroacetyl group of 2-(2,2,2-trichloroacetyl)thiophene serves as a reactive handle that can be transformed into various other functionalities, making it a valuable starting point for the synthesis of advanced pharmaceutical intermediates. Modern drug discovery often involves the creation of chemical libraries of related compounds to identify new candidate medications. wikipedia.org The process relies on building blocks that can be readily modified to explore the chemical space around a promising molecular core. plos.org

The primary role of the trichloroacetyl group is to act as a precursor to a carboxylic acid or its derivatives (esters, amides) via reactions like hydrolysis or the haloform reaction. These groups are pivotal in drug design for forming interactions with biological targets. For instance, the conversion of the ketone to a secondary alcohol introduces a chiral center and a hydrogen-bond donor, which can be crucial for target binding. Biocatalysis, using enzymes like lipases, offers a method for producing single-isomer chiral drugs and their intermediates with high selectivity. mdpi.com

Below is a table outlining potential transformations of 2-(2,2,2-trichloroacetyl)thiophene into valuable pharmaceutical building blocks.

| Starting Material | Reagent(s) | Product Functional Group | Significance as Intermediate |

| 2-(2,2,2-Trichloroacetyl)thiophene | 1. NaOH (aq) 2. H₃O⁺ | Thiophene-2-carboxylic acid | Precursor for amides and esters; common structural motif in pharmaceuticals. |

| 2-(2,2,2-Trichloroacetyl)thiophene | NaBH₄ | 1-(Thiophen-2-yl)-2,2,2-trichloroethanol | Introduces a chiral alcohol, a key pharmacophore for hydrogen bonding. |

| 2-(2,2,2-Trichloroacetyl)thiophene | R-NH₂ (Amine) | Thiophene-2-carboxamide derivative | Amide bonds are stable and prevalent in drug molecules, forming key backbone structures. |

| 2-(2,2,2-Trichloroacetyl)thiophene | R-MgBr (Grignard Reagent) | Tertiary alcohol | Creates a new carbon-carbon bond, allowing for scaffold elaboration and increased complexity. |

These transformations demonstrate how a single, readily available compound can serve as a divergent starting point for a range of more complex molecules, which is a core principle in the efficient synthesis of intermediates for drug discovery programs. arkema.com

Development of Materials Precursors (e.g., for polymeric structures, optoelectronic sensors)

The field of materials science continuously seeks novel molecular precursors to build advanced materials with tailored properties. arxiv.org Organic optoelectronic materials, used in devices like LEDs, solar cells, and sensors, are of particular interest due to their low cost and processability. researchgate.nettaylorfrancis.com These materials often feature conjugated systems that can absorb, emit, or modulate light. ossila.com

Thiophene is a foundational unit for one of the most studied classes of conducting polymers: polythiophenes. The electronic properties of these polymers can be finely tuned by adding functional groups to the thiophene monomer. The 2-(2,2,2-trichloroacetyl)thiophene molecule is a candidate precursor for such functional polymers. The potent electron-withdrawing nature of the trichloroacetyl group would significantly alter the electronic characteristics of a resulting polythiophene, potentially shifting it from a traditional p-type (hole-conducting) to an n-type (electron-conducting) semiconductor. N-type organic semiconductors are crucial for the development of efficient organic electronic devices, including organic photovoltaics and thin-film transistors. researchgate.netyoutube.com

The polymerization could theoretically be achieved through various coupling methods after an initial functionalization step (e.g., halogenation of the thiophene ring). The trichloroacetyl group would not only influence the electronic properties but also affect the polymer's solubility and film-forming characteristics.

| Property | Unsubstituted Polythiophene | Hypothetical Poly(trichloroacetylthiophene) | Rationale for Change |

| Conduction Type | p-type (hole transport) | n-type (electron transport) | The strong electron-withdrawing trichloroacetyl group lowers the LUMO energy level, facilitating electron injection and transport. |

| Solubility | Generally poor in common solvents | Potentially enhanced in polar organic solvents | The polar ketone functionality can improve solubility, aiding in solution-based processing for thin-film devices. |

| Optical Absorption | Absorbs in the visible spectrum | Shifted absorption spectrum (Band Gap Tuning) | The electronic perturbation by the substituent alters the energy difference between the HOMO and LUMO levels, changing the color and light absorption properties. ossila.com |

This strategic functionalization of the monomer precursor is a key method for designing next-generation organic optoelectronic materials. rsc.org

Strategies for Further Functionalization and Molecular Scaffold Diversification

Molecular scaffold diversification is a critical strategy in medicinal chemistry and materials science to fine-tune molecular properties and explore new chemical spaces. wiley-vch.depharm.ai The structure of 2-(2,2,2-trichloroacetyl)thiophene offers multiple sites for chemical modification, allowing for extensive diversification. A molecular scaffold can be defined as the core structure of a molecule, and systematically altering this core or its substituents is a proven method for optimizing function. nih.govrsc.org

Key strategies for the functionalization of 2-(2,2,2-trichloroacetyl)thiophene include:

Reactions at the Carbonyl Group: The ketone is a prime site for transformations. It can be reduced to a secondary alcohol, undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, or be converted into an imine or other heteroatomic functional groups. Each reaction creates a new family of derivatives with distinct stereochemical and electronic properties.

Transformations involving the Trichloromethyl Group: The haloform reaction, typically with a base, can convert the trichloroacetyl group into a carboxylate, which can then be used in amide or ester couplings. This is a fundamental transformation for creating peptide-like structures or polyester (B1180765) precursors.

Substitution on the Thiophene Ring: The trichloroacetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, reactions like halogenation (bromination, iodination) can still be achieved at the C4 and C5 positions of the thiophene ring. These newly installed halogens can then participate in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are powerful tools for building complex molecular architectures by forming new carbon-carbon bonds.

Derivatization: Derivatization involves converting a chemical compound into a derivative of a similar chemical structure. nih.gov This can be achieved through a variety of reactions to introduce new functional groups or moieties, thereby altering the physicochemical properties of the parent compound.

The table below summarizes several potential pathways for diversifying the 2-(2,2,2-trichloroacetyl)thiophene scaffold.

| Reaction Type | Target Site | Reagents | Resulting Structure/Scaffold |

| Nucleophilic Addition | Carbonyl Carbon | CH₃MgBr, then H₂O | A tertiary alcohol with a new methyl group. |

| Reduction | Carbonyl Group | LiAlH₄ | A fully reduced ethyl group attached to the thiophene ring. |

| Haloform Reaction | Trichloroacetyl Group | NaOH (aq) | Thiophene-2-carboxylic acid. |

| Electrophilic Halogenation | Thiophene Ring (C5) | N-Bromosuccinimide (NBS) | 5-Bromo-2-(trichloroacetyl)thiophene. |

| Suzuki Cross-Coupling | Thiophene Ring (C5) | Aryl-B(OH)₂, Pd catalyst (following C5-bromination) | A bi-aryl system connecting thiophene to another aromatic ring. |

Through the sequential application of these strategies, a chemist can rapidly generate a library of diverse compounds from a single starting material, accelerating the discovery of new molecules with desired biological activities or material properties. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.